4,5-Dihydroxy-2-oxopentanoic acid

Descripción

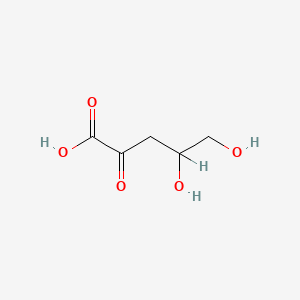

4,5-Dihydroxy-2-oxopentanoic acid (DHOP), also known as (4S)-4,5-dihydroxy-2-oxopentanoic acid or 2-dehydro-3-deoxy-D-arabinonic acid, is a chiral α-keto acid with the molecular formula C₅H₈O₅ and a molecular weight of 148.04 g/mol . It is synthesized enzymatically via aldolase-catalyzed reactions between pyruvate (PA) and glycolaldehyde (GL), utilizing stereoselective aldolases (AL1 and AL2) and transaminases (L-TA1, D-TA2) . DHOP serves as a key intermediate in the biosynthesis of clavalanine and echinocandin antibiotics, as well as uncommon amino acids like 2,5-dihydroxynorvaline (DHNV) .

Propiedades

IUPAC Name |

4,5-dihydroxy-2-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIGQRSJIKIPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7636-04-6 | |

| Record name | 2-Keto-3-deoxy-L-arabonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007636046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Comparación Con Compuestos Similares

Functional Group and Structural Variations

The following table highlights critical differences between DHOP and its analogs:

Biomedical and Industrial Relevance

- DHOP : Critical in synthesizing β-lactam antibiotics and peptidonucleosides. Its lithium salt derivative exhibits inhibitory effects on molecular pathways linked to cancer and diabetes .

- 3-Deoxy-D-pentulosonic acid : Structural similarity to DHOP but lacks reported bioactivity, suggesting divergent roles in metabolism .

- 4,5-Diamino-5-oxopentanoic acid: Amino substitutions may enhance reactivity in peptide coupling, though its applications remain underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.